molecular formula C12H10ClN B13992273 3-Chloro-6-cyclopropylisoquinoline

3-Chloro-6-cyclopropylisoquinoline

Cat. No.: B13992273
M. Wt: 203.67 g/mol
InChI Key: ALSRYVZOVKRDCT-UHFFFAOYSA-N
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Description

3-Chloro-6-cyclopropylisoquinoline is a synthetic isoquinoline derivative featuring a chlorine substituent at position 3 and a cyclopropyl group at position 6 of the bicyclic aromatic structure (isoquinoline: C₉H₇N). The chlorine atom likely enhances electrophilic substitution reactivity, while the cyclopropyl group introduces steric and electronic effects due to its rigid, non-planar geometry .

Properties

Molecular Formula

C12H10ClN

Molecular Weight

203.67 g/mol

IUPAC Name

3-chloro-6-cyclopropylisoquinoline

InChI

InChI=1S/C12H10ClN/c13-12-6-11-5-9(8-1-2-8)3-4-10(11)7-14-12/h3-8H,1-2H2

InChI Key

ALSRYVZOVKRDCT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC3=CC(=NC=C3C=C2)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 3-Chloro-6-cyclopropylisoquinoline typically involves the use of 6-bromo-3-chloroisoquinoline and potassium cyclopropyltrifluoroborate as starting materials. The reaction is carried out under Suzuki-Miyaura coupling conditions, which involve the use of a palladium catalyst and a base such as potassium carbonate. The reaction is typically performed in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-Chloro-6-cyclopropylisoquinoline undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various isoquinoline derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized isoquinolines.

Scientific Research Applications

3-Chloro-6-cyclopropylisoquinoline has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.

    Biology: In biological research, the compound is used to study the effects of isoquinoline derivatives on various biological systems. It serves as a model compound for investigating the interactions of isoquinolines with enzymes and receptors.

    Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs for treating diseases such as cancer and infectious diseases. Its unique structure allows for the design of molecules with specific biological activities.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-6-cyclopropylisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-Chloro-6-cyclopropylisoquinoline with key analogs, emphasizing substituent effects, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Cl at 3, cyclopropyl at 6 C₁₂H₁₀ClN 203.45 Potential intermediate for bioactive molecules; cyclopropyl group may improve metabolic stability
6-Chloroisoquinoline Cl at 6 C₉H₆ClN 163.45 Used in organic synthesis; simpler structure for nucleophilic substitution
3-Chloroisoquinoline-6-carboxaldehyde Cl at 3, -CHO at 6 C₁₀H₆ClNO 191.45 Aldehyde group enables condensation reactions for drug derivatization
2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline Cl at 2, 3-chloropropyl at 3, OCH₃ at 6 C₁₃H₁₃Cl₂NO 269.90 Enhanced lipophilicity (logP ~3.2) for membrane penetration; explored in antimicrobial studies
2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline Cl at 2, 3-chloropropyl at 3, OCH₂CH₃ at 6 C₁₄H₁₅Cl₂NO 283.90 Longer ethoxy chain increases solubility in non-polar solvents compared to methoxy analog
Ethyl 6-chloroquinoline-3-carboxylate Cl at 6, COOEt at 3 C₁₂H₁₀ClNO₂ 235.45 Ester group serves as a prodrug motif; hydrolyzed to carboxylic acid in vivo

Chlorine Substituents

  • Positional Influence: Chlorine at position 3 (as in this compound) deactivates the aromatic ring, directing electrophilic attacks to meta/para positions. In contrast, chlorine at position 6 (e.g., 6-Chloroisoquinoline) facilitates nucleophilic substitution due to steric accessibility .
  • Reactivity: Chlorine in carboxaldehyde derivatives (e.g., 3-Chloroisoquinoline-6-carboxaldehyde) enhances electrophilicity at the aldehyde group, enabling Schiff base formation .

Cyclopropyl vs. Alkyl/Aryl Groups

  • This contrasts with linear alkyl chains (e.g., 3-chloropropyl in –4), which increase flexibility and lipophilicity .
  • Methoxy/Ethoxy Groups: Alkoxy substituents (e.g., in quinoline analogs) act as electron-donating groups, increasing π-π stacking interactions in biological systems. Ethoxy chains enhance solubility in lipid-rich environments compared to methoxy .

Functional Group Diversity

  • Aldehyde (-CHO): Critical for synthesizing hydrazones or thiosemicarbazones, as seen in 3-Chloroisoquinoline-6-carboxaldehyde .
  • Ester (-COOEt): Serves as a prodrug strategy (e.g., Ethyl 6-chloroquinoline-3-carboxylate), with ester hydrolysis enabling controlled drug release .

Research Findings and Implications

  • Lipophilicity and Bioavailability : Compounds with chloropropyl or ethoxy groups (–4) exhibit higher logP values (~2.5–3.5), favoring blood-brain barrier penetration. Cyclopropyl groups may offer a balance between lipophilicity and metabolic stability .
  • Synthetic Utility: 6-Chloroisoquinoline () is a benchmark for Suzuki-Miyaura coupling, whereas aldehyde and ester derivatives () are pivotal in multicomponent reactions .

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